
3-(2-Fluoropropan-2-yl)oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoropropan-2-yl)oxetan-3-amine is a chemical compound with the molecular formula C6H12FNO. It features an oxetane ring, which is a four-membered cyclic ether, substituted with a fluoropropyl group and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-(2-Fluoropropan-2-yl)oxetan-3-amine may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoropropan-2-yl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoropropan-2-yl)oxetan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoropropan-2-yl)oxetan-3-amine involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxetane ring can influence its stability and reactivity. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-amine: Lacks the fluoropropyl group, resulting in different chemical and biological properties.
3-(2-Chloropropan-2-yl)oxetan-3-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
3-(2-Bromopropan-2-yl)oxetan-3-amine:
Uniqueness
3-(2-Fluoropropan-2-yl)oxetan-3-amine is unique due to the presence of the fluoropropyl group, which can enhance its stability and binding affinity in biological systems. This makes it a valuable compound for various applications in medicinal chemistry and synthetic organic chemistry .
Eigenschaften
Molekularformel |
C6H12FNO |
|---|---|
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
3-(2-fluoropropan-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C6H12FNO/c1-5(2,7)6(8)3-9-4-6/h3-4,8H2,1-2H3 |
InChI-Schlüssel |
BTFZEDTVAJWFKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1(COC1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



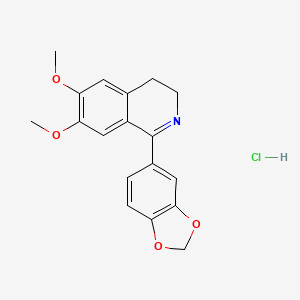

![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)
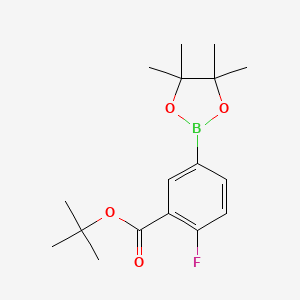
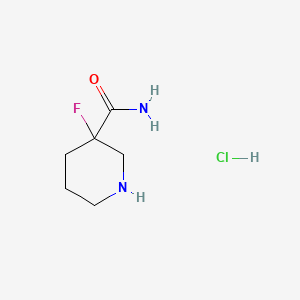
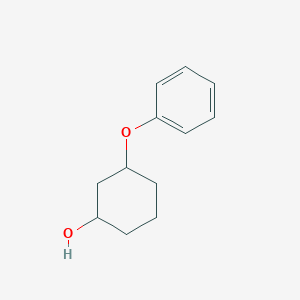

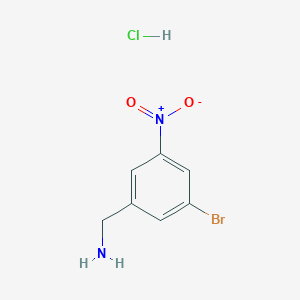
![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride](/img/structure/B13459373.png)
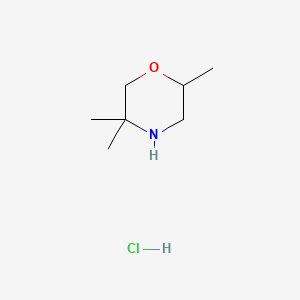
![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)
![Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)
